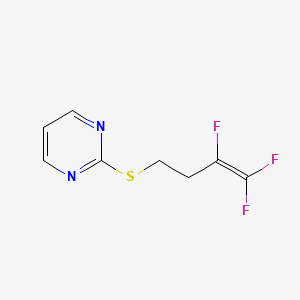
Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)-
Übersicht
Beschreibung
“Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)-” is a chemical compound with the molecular formula C8H7F3N2S . It is a derivative of pyrimidine, a six-membered heterocyclic organic compound containing two nitrogen atoms at positions 1 and 3 .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of “Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)-” consists of a pyrimidine ring with a 3,4,4-trifluoro-3-butenylthio group attached to the 2-position . The molecular weight of this compound is 220.21 g/mol .Wissenschaftliche Forschungsanwendungen
Anti-Infectives
Pyrimidines have been extensively studied as potential antimicrobial agents. Their synthetic accessibility and structural diversity make them valuable building blocks for designing novel antibiotics, antifungals, and antivirals . Researchers investigate their efficacy against various pathogens, including bacteria, fungi, and viruses.
Anticancer Agents
Pyrimidines feature prominently in the development of anticancer drugs. Compounds derived from this scaffold exhibit potent cytotoxic effects against cancer cells. For instance, 5-fluorouracil (5-FU), a well-known pyrimidine analog, is widely used in chemotherapy regimens . Researchers continue to explore new derivatives with improved selectivity and reduced side effects.
Neurological Disorders
Researchers study pyrimidines for their potential as central nervous system (CNS)-active agents. These compounds may influence neurotransmitter systems, neuronal function, and neuroprotection. Investigations focus on their role in treating conditions such as neurodegenerative diseases, epilepsy, and mood disorders .
Diabetes Mellitus
Pyrimidines are also relevant in diabetes research. Their potential as antihyperglycemic agents and modulators of glucose metabolism is explored. By targeting specific pathways, pyrimidines may contribute to better glycemic control and diabetes management.
Eigenschaften
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-6(7(10)11)2-5-14-8-12-3-1-4-13-8/h1,3-4H,2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLUJQVWXXGSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCC(=C(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197598 | |
| Record name | Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4871-71-0 | |
| Record name | Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004871710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2-((3,4,4-trifluoro-3-butenyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





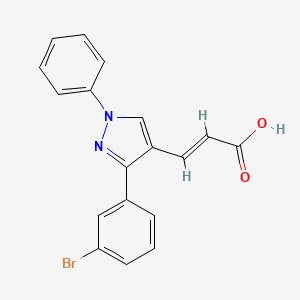
![1-[3-(6-bromo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone](/img/structure/B3060445.png)
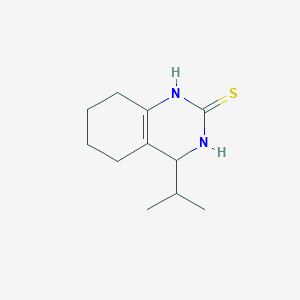
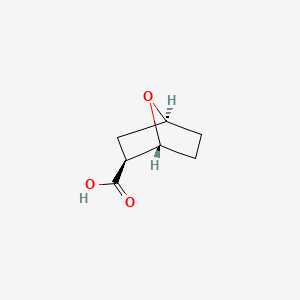


![4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol](/img/structure/B3060452.png)

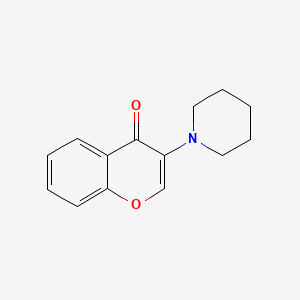
![N-[2-(4-aminophenyl)ethyl]acetamide](/img/structure/B3060461.png)

![N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B3060464.png)